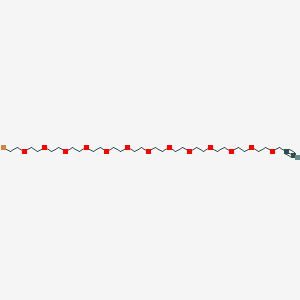

Propargyl-PEG13-bromide

Description

Contextualization of Propargyl-PEG13-bromide within Polyethylene (B3416737) Glycol (PEG) Derivatives

This compound is a member of the extensive family of polyethylene glycol (PEG) derivatives. PEG is a polymer of ethylene (B1197577) oxide, and its derivatives are widely used in biomedical and pharmaceutical research due to their biocompatibility, water solubility, and ability to reduce non-specific protein interactions. broadpharm.comaxispharm.com The PEG chain in this compound consists of 13 ethylene glycol units, which imparts enhanced water solubility to the molecule, a crucial property for its application in aqueous biological environments. broadpharm.com

These PEG linkers are instrumental in the development of sophisticated biomaterials and therapeutics, such as antibody-drug conjugates (ADCs). medkoo.comdcchemicals.com The PEG spacer provides flexibility and precise control over the distance between conjugated molecules, which can be critical for maintaining the biological activity of proteins or peptides after modification. axispharm.com this compound is a heterobifunctional reagent, meaning it possesses two different reactive functional groups, allowing for sequential and controlled conjugation reactions. broadpharm.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2055105-25-2 | medkoo.comechemi.com |

| Molecular Formula | C29H55BrO13 | echemi.combiochempeg.com |

| Molecular Weight | 691.65 g/mol | axispharm.commedkoo.com |

| Appearance | Solid powder | medkoo.com |

| Purity | ≥95% | axispharm.combiochempeg.com |

| Solubility | Soluble in aqueous media | broadpharm.com |

| SMILES Code | BrCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | medkoo.combldpharm.com |

| InChI Key | CKLGLALHALJBDM-UHFFFAOYSA-N | medkoo.comechemi.com |

Significance of Terminal Alkyne and Bromide Functionalities in Bioorthogonal Chemical Methodologies

The power of this compound as a synthetic tool lies in its two distinct terminal functionalities: the propargyl group (a terminal alkyne) and the bromide group.

The terminal alkyne is a key participant in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.gov This reaction is highly efficient and specific, forming a stable triazole linkage with azide-bearing molecules under mild, aqueous conditions, making it ideal for bioconjugation. broadpharm.commedkoo.comamerigoscientific.com The triazole ring formed is chemically stable and can mimic the properties of an amide bond with minimal disruption to the biological activity of the modified molecule. axispharm.com This methodology facilitates the attachment of molecules to proteins, lipids, nucleic acids, and other biomolecules for visualization, tracking, and functional analysis. rsc.org The terminal alkyne is a rare functional group in natural biological systems, which contributes to its bioorthogonality, meaning it does not interfere with native biochemical processes. acs.org

The bromide functionality serves as an excellent leaving group in nucleophilic substitution reactions. broadpharm.comdcchemicals.com Bromination is a fundamental transformation in organic synthesis, and bromo-organic compounds are valuable intermediates. acs.orgacs.org The carbon-bromine bond can be readily cleaved by a wide range of nucleophiles, allowing for the introduction of various other functional groups or the attachment of the entire this compound molecule to a substrate. rockchemicalsinc.com This reactivity makes the bromide group a versatile handle for conjugating the PEG linker to molecules that may not be amenable to other coupling strategies. While elemental bromine can be hazardous, the use of bromo-organic compounds like this compound provides a more controlled and safer way to perform these synthetic transformations. acs.orgresearchoutreach.org

Overview of Advanced Research Paradigms Utilizing this compound

The dual reactivity of this compound has positioned it as a valuable tool in several advanced research areas:

Bioconjugation and Antibody-Drug Conjugates (ADCs): The compound is frequently used to link therapeutic agents to antibodies, creating ADCs. medkoo.comdcchemicals.com The PEG spacer enhances the solubility and pharmacokinetic profile of the ADC, while the alkyne and bromide groups provide the means for attaching both the antibody and the drug.

Drug Delivery and Nanotechnology: this compound is employed in the development of drug delivery systems and for the surface modification of nanoparticles. axispharm.combiochempeg.com PEGylation, the process of attaching PEG chains to molecules or surfaces, can improve the biocompatibility of nanoparticles and increase the circulation time of drugs in the body. axispharm.com

Proteomics and Cell Imaging: The alkyne group allows for the attachment of fluorescent dyes or affinity tags to biomolecules via click chemistry. axispharm.comrsc.org This enables researchers to visualize and track the localization and dynamics of proteins and other cellular components in living systems.

Materials Science: The functional groups of this compound can be used to create novel materials with tailored properties, such as functionalized polymers and surfaces. biochempeg.com

In essence, this compound serves as a molecular bridge, connecting different chemical entities with high precision and efficiency. Its application continues to expand as researchers devise new ways to harness its unique chemical properties for the advancement of medicine and materials science.

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H55BrO13/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1H,3-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLGLALHALJBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H55BrO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Propargyl Peg13 Bromide

Established Synthetic Pathways to Propargyl-PEG-bromides

The synthesis of propargyl-PEG-bromides can be achieved through several established routes, primarily involving the direct functionalization of polyethylene (B3416737) glycol.

Direct Functionalization of Polyethylene glycol with Propargyl Bromide

A common method for synthesizing propargyl-functionalized PEG is through the reaction of a PEG derivative with propargyl bromide. rsc.org One approach starts with a commercially available PEG that has a hydroxyl group at one end and a carboxyl group at the other (HOOC-PEG-OH). mdpi.com The carboxyl group can be selectively reacted to introduce the propargyl group. mdpi.com This involves the formation of a potassium salt of the carboxyl group, which then reacts with propargyl bromide. mdpi.com

Another direct method involves the reaction of polyethylene glycol with propargyl bromide in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). rsc.org The PEG, dissolved in THF, is added dropwise to a suspension of NaH at a controlled temperature, typically 0 °C. rsc.org After stirring, propargyl bromide is slowly added to the reaction mixture. rsc.org The reaction is then allowed to proceed for an extended period at room temperature. rsc.org

A similar strategy employs potassium carbonate (K2CO3) as the base and dimethylformamide (DMF) as the solvent at room temperature. researchgate.netchemmethod.com

Exploration of Reaction Conditions and Catalytic Systems for Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of Propargyl-PEG-bromides. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time.

For the direct functionalization of PEG with propargyl bromide, strong bases like sodium hydride are effective. rsc.org The use of an anhydrous solvent like THF is critical to prevent side reactions. rsc.org The reaction temperature is initially kept low (0 °C) during the addition of reagents to control the exothermic reaction and then raised to room temperature to ensure the reaction goes to completion. rsc.orggoogle.com

In syntheses starting from a carboxylated PEG, the formation of the potassium salt of the carboxylic acid is a key step. mdpi.com The reaction with propargyl bromide is then typically carried out at an elevated temperature, for instance, 70 °C for 15 hours, to achieve a high yield. mdpi.com

Catalytic systems are also explored to enhance reaction efficiency. For instance, copper(I)-catalyzed reactions are prominent in "click chemistry," which utilizes the propargyl group. mdpi.com While not directly involved in the synthesis of the bromide itself, the choice of synthetic route is often guided by the intended application, and the integrity of the propargyl group for subsequent catalytic reactions is paramount. For the synthesis of propargylamines, a related class of compounds, various metal catalysts including nickel, gold, and copper have been investigated to improve yields and regioselectivity. kcl.ac.ukrsc.org The principles from these studies, such as catalyst selection and ligand effects, can inform the optimization of related PEG-based syntheses. rsc.org

| Reactants | Base/Catalyst | Solvent | Temperature | Yield |

| Polyethylene glycol, Propargyl bromide | Sodium Hydride | Tetrahydrofuran (THF) | 0 °C to Room Temp. | 90.8% rsc.org |

| HOOC-PEG-OH, Propargyl bromide | Potassium Hydroxide | Dimethylformamide (DMF) | 70 °C | 96.2% mdpi.com |

| Salicylaldehyde, Propargyl bromide | Potassium Carbonate | Dimethylformamide (DMF) | Room Temp. | High chemmethod.com |

| Aldehydes, Amines, Alkynes | Copper(I) iodide | Polyethylene glycol (PEG) | Not Specified | 92% rsc.org |

Advanced Strategies for PEG Chain Functionalization

Beyond direct propargylation, more advanced strategies focus on the precise modification of PEG chains to introduce the desired bromide and propargyl functionalities.

Bromination of PEG Derivatives

The introduction of a bromide group onto a PEG chain is a key step. This can be achieved through the bromination of a hydroxyl-terminated PEG. rsc.org A post-modification method using diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E) in combination with a bromine source like tetrabutylammonium (B224687) bromide (TBAB) has been shown to be effective for quantitatively converting hydroxyl groups to bromide groups at room temperature. rsc.org This method is advantageous as it proceeds under mild conditions and helps maintain a narrow molecular weight distribution of the polymer. rsc.org The reaction is typically carried out in a solvent like dichloromethane (B109758). rsc.org

Mechanochemical procedures, which are solvent-free, also present a sustainable alternative for the bromination of PEG, offering high yields without polymer chain oligomerization. beilstein-journals.org

Integration of Propargyl Moieties into Defined PEG Scaffolds

The integration of propargyl groups into well-defined PEG scaffolds is essential for creating multifunctional materials for applications like tissue engineering. researchgate.netnih.govresearchgate.net These scaffolds can be designed with specific mechanical and biological properties. researchgate.netnih.gov For instance, a poly(lactide-co-ethylene oxide fumarate) (PLEOF) macromer can be used to create a hydrogel scaffold where a propargyl group is incorporated for subsequent "click" reactions. nih.gov This allows for the precise attachment of bioactive molecules. nih.gov

The synthesis can involve the post-polymerization modification of a polymer like poly(ε-caprolactone) (PCL) to introduce propargyl residues. researchgate.net These functionalized polymers can then be integrated into hydrogel networks. researchgate.net The choice of synthetic strategy often depends on the desired architecture of the final scaffold. mdpi.com

| Starting Material | Reagent(s) | Key Transformation |

| Hydroxyl-terminated PEG | XtalFluor-E, TBAB, DBU | Hydroxyl to Bromide rsc.org |

| Poly(ε-caprolactone) | Not specified | Introduction of propargyl residues researchgate.net |

| PLEOF macromer | Propargyl-containing molecule | Integration into hydrogel scaffold nih.gov |

Purification and Analytical Characterization Considerations in Academic Synthesis

Following synthesis, purification of Propargyl-PEG13-bromide is essential to remove unreacted reagents, byproducts, and catalysts. Common purification techniques include extraction, precipitation, and chromatography.

After a reaction involving a strong base like NaH, the mixture is typically filtered to remove salts. rsc.org An extraction with a solvent like dichloromethane is then used to separate the product from aqueous-soluble impurities. rsc.orgmdpi.com The organic layer is dried, concentrated, and the product is often precipitated by adding the concentrated solution to a non-solvent like diethyl ether. rsc.org

For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. 1H NMR is used to confirm the presence of the propargyl group by identifying the characteristic signals of the acetylenic proton and the methylene (B1212753) protons adjacent to the alkyne and the bromide. rsc.orgmdpi.com For example, the signal for the terminal alkyne proton (–C≡CH) typically appears around δ 2.5 ppm. mdpi.com

Fourier-transform infrared spectroscopy (FTIR) can also be used to identify the characteristic stretching vibration of the alkyne C≡C bond. rsc.org

Chromatographic Techniques for Attaining High Purity

The purification of this compound is a critical step to ensure its suitability for subsequent bioconjugation and other applications. Due to the inherent polydispersity of polyethylene glycol (PEG) and the potential for side products during synthesis, chromatographic methods are indispensable for isolating the target compound with a high degree of purity.

Detailed Research Findings

The purification of functionalized PEG derivatives, such as this compound, often presents challenges due to their amphiphilic nature and potential for a range of molecular weights. Research into the purification of similar heterobifunctional PEGs provides a strong basis for the effective purification of this compound. The primary chromatographic techniques employed include silica (B1680970) gel chromatography, size-exclusion chromatography (SEC), and reversed-phase high-performance liquid chromatography (RP-HPLC).

Silica Gel Chromatography:

Normal-phase silica gel chromatography is a widely used technique for the purification of PEG derivatives. The separation is based on the polarity of the molecules. For propargyl-functionalized PEGs, a gradient elution system is often employed. A typical mobile phase starts with a non-polar solvent, such as hexane, and the polarity is gradually increased by the addition of a more polar solvent, like ethyl acetate (B1210297) or dichloromethane/methanol. researchgate.net This method is effective in separating the desired product from less polar starting materials and non-polar byproducts. The selection of the solvent system is crucial to overcome the common issue of peak tailing associated with PEG compounds on silica gel. rsc.org

Size-Exclusion Chromatography (SEC):

SEC separates molecules based on their hydrodynamic volume. This technique is particularly useful for removing impurities with significantly different molecular weights, such as unreacted PEG starting materials or smaller reagent molecules. For a compound like this compound, SEC can effectively separate it from shorter or longer PEG chain contaminants. The choice of the column and mobile phase is critical for achieving good resolution.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is particularly effective for the final polishing of the product to achieve very high purity. rsc.org A C18 column is commonly used with a gradient of water and a more non-polar organic solvent like acetonitrile. nemi.gov The presence of the propargyl group and the bromide atom imparts a specific hydrophobicity to the molecule, allowing for its separation from other PEG-containing species. For preparative scale purification, polystyrene-divinylbenzene beads have also been shown to be effective with an ethanol/water eluent system. nih.gov

The following interactive data tables summarize typical conditions used in these chromatographic techniques for the purification of functionalized PEG derivatives, which are applicable to this compound.

Interactive Data Tables

Table 1: Typical Conditions for Silica Gel Chromatography of Functionalized PEGs

| Parameter | Condition | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |

| Mobile Phase | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol | Allows for the elution of compounds with a wide range of polarities. researchgate.net |

| Detection | Thin-Layer Chromatography (TLC) with staining (e.g., iodine or permanganate) | For monitoring the separation and identifying fractions containing the product. |

| Purity Achieved | >95% | Effective for bulk purification and removal of major impurities. |

Table 2: Typical Conditions for Size-Exclusion Chromatography of Functionalized PEGs

| Parameter | Condition | Rationale |

| Stationary Phase | Sephadex LH-20 or similar gel filtration media | Appropriate pore size for separating PEG derivatives in the target molecular weight range. nih.gov |

| Mobile Phase | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Solvents that effectively dissolve PEG derivatives and are compatible with the stationary phase. |

| Detection | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) | Universal detectors suitable for non-UV absorbing PEG compounds. tandfonline.com |

| Purity Achieved | Effective for removing high and low molecular weight impurities. |

Table 3: Typical Conditions for Preparative RP-HPLC of Functionalized PEGs

| Parameter | Condition | Rationale |

| Stationary Phase | C18-functionalized silica | Standard for reversed-phase separation based on hydrophobicity. nemi.gov |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Provides good separation and peak shape for polar molecules. |

| Detection | UV (if an appropriate chromophore is present) or ELSD/RI | For detecting and quantifying the purified product. tandfonline.com |

| Purity Achieved | >98% | Ideal for final purification to achieve high-purity material for sensitive applications. |

Mechanistic Principles of Reactions Involving Propargyl Peg13 Bromide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Mechanisms

The propargyl group is a terminal alkyne that readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govnih.gov This reaction is prized for its high efficiency, specificity, and biocompatibility. nih.gov

The CuAAC reaction involves the [3+2] cycloaddition between the terminal alkyne of Propargyl-PEG13-bromide and an azide-containing molecule to form a chemically robust 1,4-disubstituted 1,2,3-triazole ring. medkoo.comnih.gov The resulting triazole linkage is exceptionally stable, being resistant to hydrolysis, oxidation, and reduction, which makes it an ideal covalent connection in bioconjugation. acs.org

The generally accepted mechanism proceeds through several key steps initiated by a copper(I) catalyst. acs.org First, the copper(I) species coordinates with the π-electrons of the terminal alkyne, which increases the acidity of the terminal acetylenic proton. This facilitates the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide (B81097) molecule. A subsequent intramolecular rearrangement within a six-membered copper-containing ring intermediate leads to the formation of the copper-triazolide species. Finally, protonolysis releases the stable 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. acs.org

The catalytic cycle of CuAAC relies on the copper(I) oxidation state. acs.org Since Cu(I) is prone to oxidation to Cu(II), especially under aerobic conditions, catalytic systems are designed to either protect the Cu(I) or generate it in situ. nih.govbiorxiv.org

Common catalytic systems include:

Direct Cu(I) Sources: Salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used directly, often in combination with ligands and under anaerobic conditions. acs.org

In Situ Reduction of Cu(II): A more common approach, particularly in biological settings, involves using a stable copper(II) salt (e.g., CuSO₄·5H₂O or Cu(II)Br₂) and a reducing agent to generate Cu(I) in situ. biorxiv.orgnih.gov Sodium ascorbate (B8700270) is the most frequently used reducing agent. biorxiv.orgnih.gov

The reaction kinetics are significantly influenced by the choice of ligands that stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the cycloaddition. Tris(benzyltriazolylmethyl)amine (THPTA) is a widely used ligand that enhances reaction rates and protects the catalyst. nih.govbiorxiv.org Other ligands, such as BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), have also been shown to yield high catalytic activity. nih.govbiorxiv.org The choice of ligand and the nature of the alkyne and azide substrates can significantly impact the reaction rate. nih.govmdpi.com For instance, studies have shown that electron-deficient alkynes tend to react faster. mdpi.com

| Catalyst Component | Role in CuAAC | Common Examples |

| Copper Source | Provides the catalytic metal center. | CuSO₄·5H₂O, CuBr, CuI |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state in situ. | Sodium Ascorbate |

| Ligand | Stabilizes the Cu(I) oxidation state and accelerates the reaction. | THPTA, BTTAA, PMDETA |

Formation of Stable 1,2,3-Triazole Linkages

Nucleophilic Substitution Reactions Mediated by the Bromide Leaving Group

The opposite end of the this compound molecule is terminated by a primary alkyl bromide. The bromide ion (Br⁻) is an excellent leaving group, making the carbon atom to which it is attached electrophilic and susceptible to nucleophilic substitution. medkoo.comaxispharm.comcd-bioparticles.net

The displacement of the bromide from this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. uomustansiriyah.edu.iq In this mechanism, a nucleophile directly attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide). The reaction occurs in a single, concerted step where the new bond between the nucleophile and the carbon forms simultaneously as the carbon-bromine bond breaks. uomustansiriyah.edu.iq

This pathway is favored because the bromide is attached to a primary carbon, which is sterically unhindered and thus accessible to the incoming nucleophile. Common nucleophiles used in these reactions include thiols (to form thioethers) and amines (to form secondary amines), which are relevant in the context of bioconjugation to proteins or other biomolecules. axispharm.com The synthesis of related propargyl ethers is often achieved by the O-alkylation of alcohols or phenols with propargyl bromide, a reaction that also follows this nucleophilic substitution pattern. nih.govnih.govpreprints.org

In a classic SN2 reaction, the mechanism dictates a specific stereochemical outcome: inversion of configuration at the electrophilic carbon center. This is known as the Walden inversion. If the carbon atom bearing the leaving group were a stereocenter, its configuration (R or S) would be inverted in the product.

For this compound specifically, the carbon atom bonded to the bromine is primary (—CH₂—Br) and therefore achiral. As a result, substitution at this position does not have direct stereochemical consequences in terms of creating or inverting a stereocenter on the PEG linker itself. However, the principle remains fundamental. In more complex systems, such as the substitution of secondary propargylic substrates, controlling the stereochemistry is crucial. researchgate.netresearchgate.net Studies on enantiomerically enriched propargylic phosphates have shown that SN2' reactions with organocopper reagents can proceed with high enantiospecificity, resulting in an inversion of the stereochemistry. researchgate.netresearchgate.net This underscores the stereochemical control inherent in substitution mechanisms, a key principle even when the specific substrate is achiral.

Elucidation of Bromide Displacement Mechanisms

Chemo- and Regioselectivity in Bioconjugation and Functionalization Contexts

The dual functionality of this compound allows for highly selective chemical strategies, a concept known as orthogonality. The CuAAC reaction of the propargyl group and the nucleophilic substitution of the bromide group occur under mutually exclusive conditions, allowing one reaction to be performed without affecting the other functional group. This chemoselectivity is critical for the stepwise synthesis of complex conjugates. For example, the alkyne can first be "clicked" with an azide-modified molecule, and the resulting product, which still bears the terminal bromide, can then be reacted with a nucleophile such as a thiol on a protein. axispharm.com

Furthermore, the CuAAC reaction is highly regioselective. The copper-catalyzed mechanism almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govacs.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which produces a mixture of both 1,4- and 1,5-regioisomers. This high regioselectivity ensures the formation of a single, well-defined product, which is essential for applications in pharmaceuticals and materials science where structural homogeneity is paramount.

Advanced Applications in Chemical Biology and Materials Science

Bioconjugation Strategies Utilizing Propargyl-PEG13-bromide

Bioconjugation techniques are essential for improving the stability and targeting efficiency of therapeutic proteins and peptides. rjonco.com this compound serves as a versatile linker in this field, enabling the precise connection of different molecular entities. axispharm.comaxispharm.com

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, to antibody fragments is a proven method for extending the in-vivo half-life of these therapeutic molecules. nih.gov this compound facilitates such modifications through its dual reactive ends. The bromide group can react with nucleophilic side chains of amino acids found in proteins and peptides, such as the thiol group of cysteine or the amine group of lysine (B10760008), to form a stable, covalent bond.

Alternatively, the propargyl group allows for attachment via click chemistry. broadpharm.com This requires the target biomolecule to first be modified with an azide (B81097) group. This can be achieved through various methods, including the metabolic incorporation of non-canonical amino acids containing azide moieties, such as L-Azidohomoalanine. medchemexpress.comnih.gov Once the azide is in place, the propargyl end of the linker can be "clicked" on, creating a stable triazole linkage. medkoo.comcreative-biolabs.com This modular approach provides researchers with flexibility in designing their bioconjugation strategies. nih.gov

Table 1: Functional Groups of this compound and Their Roles in Bioconjugation

| Functional Group | Reactive Partner | Reaction Type | Bond Formed | Key Application |

|---|---|---|---|---|

| Propargyl (-C≡CH) | Azide (-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole | Click Chemistry, Bioorthogonal Labeling |

| Bromide (-Br) | Nucleophiles (e.g., thiols, amines) | Nucleophilic Substitution | Covalent Single Bond | Attachment to native protein residues |

| PEG13 Spacer | (Inert) | (Provides spacing and solubility) | - | Improves hydrophilicity and pharmacokinetics |

Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapies that combine the targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. nih.gov The linker connecting the antibody and the drug is a critical component that heavily influences the ADC's stability, efficacy, and tolerability. medchemexpress.comnih.gov

Achieving site-specific labeling of proteins is a key challenge in chemical biology, as random conjugation can lead to heterogeneous products with compromised function. nih.govrsc.org The dual reactivity of this compound offers routes to more controlled, site-specific modifications.

One powerful strategy involves the genetic code expansion, where a non-canonical amino acid bearing a bioorthogonal handle (like a propargyl or azide group) is incorporated into a protein at a specific site. nih.govresearchgate.net For example, a protein could be synthesized to contain a unique azide-bearing amino acid. This compound can then be attached to a second molecule of interest (e.g., a drug or a fluorophore) via its bromide end, and the resulting complex can be specifically "clicked" onto the engineered protein at the azide site. medchemexpress.com This ensures a homogenous product where the label is attached at a predetermined location, preserving the protein's native structure and function. nih.gov This method provides a flexible, two-step approach for labeling in complex environments. mdpi.com

Development of Linker Technologies for Antibody-Drug Conjugates (ADCs)

Design and Synthesis of Molecular Probes

Fluorescent molecular probes are indispensable tools for visualizing and tracking biomolecules and cellular processes. nih.govmdpi.com The construction of these probes often involves modular synthesis, where a targeting moiety, a linker, and a fluorescent reporter are assembled.

This compound is an ideal building block for creating fluorescent probes. utep.edu Its utility lies in its ability to link a fluorescent dye to a molecule that targets a specific cellular component. The synthesis can proceed in a stepwise fashion. For example, an azide-functionalized fluorescent dye (e.g., an Alexa Fluor or Cy dye derivative) can be attached to the propargyl group of the linker via a CuAAC reaction. nih.gov Subsequently, the bromide end of the now-fluorescent linker can be used to attach a targeting ligand, such as a small molecule or peptide that binds to a specific protein or organelle. mdpi.com

The PEG spacer in these probes is not merely a connector; it enhances water solubility and can provide sufficient distance between the fluorophore and the targeting ligand to prevent quenching or steric hindrance. This modular design allows for the creation of a wide array of probes for various cellular imaging applications, from tracking proteins in live cells to monitoring dynamic biological processes. axispharm.commdpi.comsdsu.edu

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. mdpi.com The alkyne-azide click reaction is a prime example of a bioorthogonal transformation. chemie-brunschwig.ch This has profound applications in proteomics (the study of proteins) and metabolomics (the study of metabolites). nih.gov

In a typical proteomics experiment, cells can be cultured with a non-canonical amino acid analog that contains an azide group, such as azidohomoalanine (AHA), which is incorporated into newly synthesized proteins. nih.govnih.gov After cell lysis, this compound can be attached to a reporter tag, like biotin (B1667282), via its bromide functionality. This propargyl-PEG-biotin construct can then be used to selectively react with the azide-labeled proteins from the cell lysate. The biotin tag allows for the subsequent enrichment of these newly synthesized proteins using streptavidin affinity chromatography, enabling their identification and quantification by mass spectrometry. mdpi.com

A similar principle applies to metabolomics. mdpi.comnih.gov Cells can be fed with alkyne- or azide-modified versions of metabolites (e.g., sugars, lipids, or choline), which are incorporated into various biomolecules. nih.gov Probes derived from this compound can then be used to tag these molecules for detection, imaging, or enrichment, providing a powerful method to study metabolic flux and function. mdpi.com

Table 2: Research Applications of this compound

| Research Area | Specific Application | Role of this compound | Desired Outcome |

|---|---|---|---|

| Bioconjugation | PEGylation of an antibody fragment | Covalently attaches a hydrophilic PEG chain | Improved pharmacokinetics and in-vivo stability |

| Oncology | Linker for Antibody-Drug Conjugates (ADCs) | Connects a cytotoxic drug to a targeting antibody | Targeted delivery of chemotherapy to cancer cells |

| Cell Biology | Site-specific protein labeling | Provides a bioorthogonal handle for precise modification | Homogenously labeled proteins with preserved function |

| Cellular Imaging | Synthesis of fluorescent probes | Links a fluorophore to a targeting moiety | Visualization and tracking of specific cellular components |

| Proteomics | Bioorthogonal tagging of proteins | Attaches an affinity tag (e.g., biotin) to azide-labeled proteins | Enrichment and identification of specific protein populations |

| Metabolomics | Labeling of modified metabolites | Provides a reactive partner for metabolically incorporated tags | Tracking and analysis of metabolic pathways |

Construction of Fluorescent Molecular Probes for Cellular Imaging and Tracking

Functionalization of Biomaterials and Surfaces

The ability to tailor the surface properties of materials is paramount in biomedical and biotechnological applications. This compound provides a robust platform for such modifications, enabling precise control over surface chemistry and functionality.

Surface Modification for Enhanced Biocompatibility and Reduced Non-Specific Adsorption

The modification of biomaterial surfaces with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to improve their interaction with biological systems. The PEG chain's hydrophilic nature and dynamic mobility create a layer that can resist the adsorption of proteins and the attachment of cells. dxfluidics.com This "stealth" effect is crucial for medical implants, drug delivery nanoparticles, and diagnostic devices, as it minimizes adverse immune responses and enhances in-vivo circulation time. nih.gov

This compound is instrumental in creating these biocompatible surfaces. The bromide end of the molecule allows for efficient covalent attachment to surfaces functionalized with nucleophiles, such as amines or thiols, through nucleophilic substitution reactions. axispharm.com Alternatively, the propargyl group can be utilized to "click" the molecule onto an azide-functionalized surface via copper-catalyzed azide-alkyne cycloaddition (CuAAC). amerigoscientific.combroadpharm.com This dual reactivity offers researchers flexibility in their surface modification strategies. By grafting this compound onto a material, a dense layer of PEG chains is formed, which significantly enhances the material's biocompatibility and reduces background noise from non-specific binding in sensitive bioassays. dxfluidics.comaxispharm.com

| Feature | Description | Benefit |

| Biocompatibility | The PEG layer reduces interactions with immune cells and proteins. dxfluidics.com | Minimizes foreign body response and increases the in-vivo lifespan of implants and nanoparticles. nih.gov |

| Hydrophilicity | The ethylene (B1197577) glycol repeats attract a shell of water molecules. | Creates a barrier that sterically hinders the approach and adsorption of proteins. dxfluidics.com |

| Reduced Adsorption | Inhibits the non-specific binding of proteins and cells to the surface. dxfluidics.comnih.gov | Improves the signal-to-noise ratio in diagnostics and prevents biofouling of medical devices. dxfluidics.com |

| Stability | Covalent attachment via the bromide or propargyl group ensures the long-term presence of the PEG layer on the surface. | Provides durable and reliable performance of the modified biomaterial. dxfluidics.com |

Grafting of Polymers and Creation of Functional Coatings

The creation of functional coatings is essential for developing advanced materials with tailored properties such as hydrophobicity, conductivity, or sustained-release capabilities. specificpolymers.comevonik.com this compound serves as a key building block in the synthesis of these coatings. biochempeg.combiochempeg.com It can be used in "grafting-onto" strategies, where pre-synthesized polymer chains are attached to a substrate.

For instance, the bromide group can react with a surface to anchor the PEG linker, leaving the propargyl group available for further reactions. This terminal alkyne can then be used to attach other polymers or molecules, effectively grafting them onto the surface. This method allows for the creation of complex, multi-functional coatings. The PEG spacer itself confers beneficial properties, such as increased water solubility and flexibility, to the final coating. axispharm.com

Immobilization of Bioactive Peptides on Diverse Substrates

The attachment of bioactive peptides to surfaces is a cornerstone of many biotechnological applications, including biosensors, targeted drug delivery systems, and materials for tissue engineering. This compound provides a heterobifunctional linker perfectly suited for this purpose. axispharm.com

The process can follow two main pathways:

The peptide can be chemically modified to include an azide group. This compound is first attached to the substrate surface via its bromide end, and the azide-modified peptide is then "clicked" onto the surface-bound propargyl groups. amerigoscientific.com

Alternatively, the bromide end of the linker can react with a functional group on the peptide (e.g., an amine on a lysine residue). This PEGylated peptide, now bearing a terminal alkyne, can be immobilized on a surface functionalized with azide groups. nih.govmdpi.com

Contributions to Polymer Chemistry and Hydrogel Research

This compound's distinct reactive ends make it a valuable reagent in polymer synthesis and the engineering of complex macromolecular structures like hydrogels.

Synthesis of Well-Defined Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. Their ability to self-assemble into ordered nanostructures makes them highly useful for applications ranging from drug delivery to nanolithography. This compound facilitates the synthesis of such polymers through controlled polymerization techniques and "click" chemistry. researchgate.netnih.gov

A common strategy involves using a polymer chain with a terminal azide group as a macroinitiator for the polymerization of a second monomer. The resulting block copolymer can then be coupled with an alkyne-functionalized polymer, such as one prepared using this compound. For example, research has shown the synthesis of poly(epichlorohydrin-b-ethylene glycol) block copolymers by reacting a propargyl-functionalized polymer with an azide-terminated polyethylene glycol, which can be synthesized from a PEG-bromide precursor. researchgate.net Similarly, α,ω-alkyne functionalized PEO, created by treating PEO with propargyl bromide, has been used to synthesize cyclic block copolymers. nih.gov These methods allow for the precise construction of block copolymers with controlled molecular weights and low dispersity. dergipark.org.trmdpi.com

| Synthesis Step | Reagents/Intermediates | Purpose |

| Functionalization | Polyethylene Glycol (PEG), Propargyl Bromide | To create a PEG chain with a terminal alkyne group (Propargyl-PEG). nih.gov |

| Second Block Synthesis | Azide-functionalized polymer (e.g., Polystyrene-N3) | To create the second block of the copolymer. |

| Coupling Reaction | Propargyl-PEG, Azide-Polymer, Copper Catalyst | To "click" the two polymer blocks together via CuAAC reaction, forming the final block copolymer. researchgate.net |

Applications in the Formation and Crosslinking of Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, making them ideal for applications in tissue engineering, drug delivery, and as scaffolds for cell growth. mdpi.com The mechanical properties and stability of a hydrogel are largely determined by the degree and nature of its crosslinks. mdpi.comresearchgate.net

This compound can act as a versatile crosslinking agent to form hydrogel networks. Its bifunctional nature allows it to bridge two different polymer chains. For instance, in a system containing multi-armed polymer precursors with azide functionalities, the propargyl end of the linker can participate in a "click" reaction to form stable triazole crosslinks. medchemexpress.com The bromide end could potentially react with other nucleophilic sites within the polymer network. This dual-mode crosslinking capability, facilitated by the hydrophilic and flexible PEG spacer, allows for the rational design of hydrogels with tunable properties, such as swelling ratio, mechanical strength, and degradation kinetics, to match the requirements of specific biomedical applications. mdpi.com

Role in Targeted Therapeutics and Delivery Systems

PEGylation in Advanced Drug Development

PEGylation is a well-established technology in pharmaceutical science, referring to the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, particularly biologics like proteins, peptides, and antibodies. frontiersin.org This modification is designed to address inherent challenges such as rapid kidney clearance, enzymatic degradation, and immunogenicity, thereby improving the pharmacokinetic and pharmacodynamic profile of the therapeutic agent. frontiersin.orgscispace.comnih.gov Propargyl-PEG derivatives are instrumental in modern PEGylation strategies, offering a precise method for bioconjugation. broadpharm.com

A primary application of PEGylation is to improve the solubility and stability of biologic drugs. frontiersin.orgmdpi.com Many promising therapeutic proteins are large, complex molecules that may have poor solubility in aqueous solutions or a tendency to aggregate, which can compromise their efficacy and safety.

The hydrophilic nature of the PEG chain in Propargyl-PEG13-bromide is key to its function. broadpharm.commedkoo.com When conjugated to a biologic, the long, flexible PEG chain effectively creates a hydrophilic shell around the molecule. This process enhances the hydrodynamic radius of the protein and masks hydrophobic regions that might otherwise lead to aggregation. nih.gov The increased water solubility is a direct result of the PEG units' ability to coordinate with a large number of water molecules. broadpharm.com This strategy not only improves the formulation characteristics of the drug but also enhances its stability in circulation. mdpi.com

| Property | Effect of PEGylation | Mechanism |

| Aqueous Solubility | Increased | The hydrophilic PEG chain increases the overall water solubility of the conjugated molecule. broadpharm.com |

| Stability | Increased | PEGylation can protect the biologic from enzymatic degradation and reduce aggregation. frontiersin.orgmdpi.com |

| Circulating Half-Life | Prolonged | The larger size of the PEGylated molecule reduces renal clearance. nih.govmdpi.com |

Many therapeutic proteins, especially those of non-human origin or with modified structures, can be recognized as foreign by the immune system, leading to the production of anti-drug antibodies (ADAs). This immune response can neutralize the drug's therapeutic effect and, in some cases, cause adverse reactions. science.gov

PEGylation provides a "stealth" effect, physically masking the antigenic epitopes on the surface of the biologic. mdpi.com By attaching a molecule like this compound, the PEG chain sterically hinders the ability of immune cells and antibodies to recognize the protein. This shielding effect significantly reduces the immunogenicity of the therapeutic agent. frontiersin.orgscispace.com Studies have demonstrated that PEGylating proteins, such as α-momorcharin, effectively lowers the immune response against them, preventing anaphylactic reactions and reducing toxicity. nih.gov This reduction in immunogenicity is critical for drugs that require chronic administration. nih.gov

Strategies for Enhanced Solubility and Stability of Biologics

Development of Advanced Drug Delivery Systems

This compound is a critical component in the engineering of sophisticated drug delivery systems, including nanoparticles and liposomes, designed to deliver therapeutic agents to specific sites within the body. axispharm.com These systems aim to maximize therapeutic efficacy while minimizing systemic toxicity. nih.gov

PEGylated liposomes and nanoparticles are carrier systems where a lipid bilayer or a polymer matrix encapsulates a therapeutic agent. mdpi.com The surface of these carriers is decorated with PEG chains, which serve several crucial functions. The PEG layer provides a hydrophilic and sterically hindered surface that reduces clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time. mdpi.comnih.gov

In the preparation of these systems, lipid-PEG or polymer-PEG conjugates are incorporated during the formulation process. This compound can be used to synthesize these conjugates. For example, it can be reacted with a lipid molecule that is then incorporated into a liposome (B1194612) formulation. The propargyl groups on the surface of the resulting PEGylated liposome are then available for further modification, such as the attachment of targeting ligands. axispharm.com Research has shown that surface grafting with PEG can significantly alter the properties and skin penetration of nanocarriers like liposomes and solid lipid nanoparticles (SLNs). nih.gov

To enhance the precision of drug delivery, nanocarriers can be functionalized with targeting ligands that bind to specific receptors overexpressed on target cells, such as cancer cells. nih.gov This "active targeting" strategy improves the accumulation of the drug at the desired site of action. axispharm.com

The propargyl group on this compound is ideally suited for this purpose. axispharm.com Using copper-catalyzed click chemistry, azide-modified targeting ligands—such as antibodies, antibody fragments, peptides, or small molecules—can be covalently and stably attached to the surface of a PEGylated nanocarrier. amerigoscientific.commedkoo.com This approach allows for the precise customization of drug delivery systems to improve treatment specificity and therapeutic outcomes. axispharm.com For instance, a ligand-drug conjugate was designed to target the melanocortin 1 receptor (MC1R) on melanoma cells, demonstrating selective drug delivery. nih.gov

| Targeting Ligand Example | Target Receptor | Associated Disease/Cell Type |

| Folate | Folate Receptor (FR) | Ovarian, lung, and other cancers nih.gov |

| Monoclonal Antibodies (e.g., Trastuzumab) | HER2 | HER2-positive breast cancer fujifilm.com |

| Peptides (e.g., RGD peptides) | Integrins | Angiogenic endothelial cells in tumors |

| Melanotan-II (MT-II) | Melanocortin 1 Receptor (MC1R) | Melanoma nih.gov |

A key feature of advanced drug delivery systems is the ability to control the rate and location of drug release. nih.gov While this compound primarily serves as a linker for PEGylation and ligand attachment, the nanocarrier systems it helps create are designed with various release mechanisms. medchemexpress.com The release of the encapsulated drug is often triggered by specific conditions prevalent in the target microenvironment, such as changes in pH or the presence of certain enzymes. dergipark.org.tr

Research into controlled-release mechanisms focuses on several strategies:

Diffusion-Controlled Release: The drug diffuses out of the polymer or lipid matrix over time. The rate can be controlled by the properties of the matrix material and the drug itself. google.comgsconlinepress.com

Erosion/Degradation-Controlled Release: The carrier matrix is made of biodegradable polymers (like PLGA) that slowly erode or degrade, releasing the drug as the matrix breaks down. nih.govgoogle.com Drug release can be governed by surface erosion or cleavage of polymer bonds within the bulk of the matrix. nih.gov

Swelling-Controlled Release: The polymer matrix swells upon contact with aqueous fluids, opening channels through which the drug can diffuse out. google.comnih.gov

Stimuli-Responsive Release: The carrier is designed to be stable in general circulation but to release its payload in response to a specific trigger. A common strategy involves using pH-sensitive linkers or polymers that become unstable in the acidic environment of tumors or within cellular compartments like endosomes and lysosomes. dergipark.org.tr Another approach uses linkers, such as disulfide bonds, that are cleaved by the high concentration of reducing agents like glutathione (B108866) inside cells. nih.gov

| Release Mechanism | Trigger | Description |

| Diffusion | Concentration Gradient | The drug moves from an area of high concentration (inside the carrier) to low concentration (outside). google.com |

| Matrix Erosion | Hydrolysis, Enzymatic Action | The carrier material degrades over time, releasing the entrapped drug. nih.gov |

| Polymer Swelling | Aqueous Environment | The polymer swells, increasing the mesh size of the matrix and allowing the drug to escape. nih.gov |

| pH-Sensitive Cleavage | Low pH (e.g., tumor, endosome) | Acid-labile linkers or bonds in the carrier break, triggering drug release. dergipark.org.tr |

| Reductive Cleavage | High Glutathione Concentration (intracellular) | Disulfide bonds linking the drug to the carrier are cleaved inside the target cell. nih.gov |

Applications as Linkers in Proteolysis-Targeting Chimeras (PROTACs)

Integration into PROTAC Synthesis Methodologies

The chemical structure of this compound is specifically designed for straightforward and modular integration into PROTAC synthesis workflows. It is a heterobifunctional reagent featuring a propargyl group at one end and a bromide at the other, separated by a 13-unit polyethylene glycol (PEG) chain. broadpharm.com This structure allows for two distinct and orthogonal chemical reactions.

The terminal propargyl group, which contains an alkyne, is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". medchemexpress.commedchemexpress.com This reaction allows for the efficient and high-yield formation of a stable triazole ring when reacted with a molecule containing an azide (B81097) group. broadpharm.comfrontiersin.org In PROTAC synthesis, one of the ligands (either for the POI or the E3 ligase) is chemically modified to bear an azide functional group. The this compound linker can then be coupled to this azide-modified ligand to form the PROTAC. frontiersin.org

Conversely, the bromide end of the linker can participate in nucleophilic substitution reactions. broadpharm.com A common synthetic strategy involves reacting an appropriate nucleophile on the second ligand (e.g., a phenol (B47542) or an amine) with the bromide of the Propargyl-PEG13 linker.

A typical synthetic approach can be summarized as follows:

One of the binding ligands (e.g., a POI inhibitor) is modified to contain a nucleophilic group or an azide.

The other ligand (e.g., an E3 ligase binder) is functionalized with the complementary group.

The this compound linker is then used to bridge the two ligands. For instance, a molecule can be reacted with propargyl bromide under basic conditions (such as in the presence of potassium carbonate in DMF) to install the propargyl group. nih.govnih.gov This alkyne-functionalized intermediate is then joined to the second, azide-containing ligand via a CuAAC reaction, often using reagents like copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270). nih.govnih.gov

This modular approach, enabled by linkers like this compound, allows researchers to rapidly synthesize libraries of PROTACs. explorationpub.com By varying the linker length and composition, scientists can systematically optimize the degrader's properties for a specific target. explorationpub.com

Examination of Influence on PROTAC Efficacy and Cellular Uptake Mechanisms

Influence on PROTAC Efficacy The length of the linker is a critical determinant of degradation potency. explorationpub.com Research has shown that an optimal linker length is required to facilitate a productive ternary complex formation. For example, in the development of PROTACs targeting Tank-binding kinase 1 (TBK1), linkers composed of alkyl and ether units were synthesized with lengths varying from 7 to 29 atoms. explorationpub.com Degradation of TBK1 was not observed with linkers shorter than 12 atoms, whereas compounds with linkers between 12 and 29 atoms all demonstrated potent, submicromolar degradation. explorationpub.com This highlights why a linker such as PEG13, which has a significant atomic length, can be effective.

Emerging Research Directions and Future Prospects

Integration with Advanced Spectroscopic and High-Resolution Imaging Techniques

The unique bifunctional nature of Propargyl-PEG13-bromide makes it an ideal tool for integrating with advanced imaging and spectroscopic methods. Its ability to link different molecular entities allows for the construction of sophisticated probes for real-time, noninvasive molecular imaging modalities like fluorescence optical imaging and high-resolution magnetic resonance imaging (MRI). uq.edu.au

In this context, the propargyl group can be "clicked" onto a molecule bearing an azide-functionalized imaging agent, such as a fluorophore or an MRI contrast agent. Simultaneously, the bromide end can be used to attach this entire construct to a specific biological target, such as a protein or a cell surface receptor. This strategy enables the precise labeling of biomolecules, facilitating detailed studies of their biodistribution, trafficking, and pharmacokinetics within a living system. uq.edu.au For example, researchers have utilized similar PEG linkers to gain a better understanding of the in vivo behavior of gene delivery vehicles. uq.edu.au High-resolution electron microscopy has also been employed to investigate the structure of nanoparticles formed with PEG-containing copolymers for drug delivery applications. dergipark.org.tr

Computational Chemistry and Molecular Modeling Studies of this compound Interactions

A key application of computational chemistry is the prediction of reaction outcomes, particularly the regio- and stereoselectivity of chemical transformations. wiley-vch.de The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which involves the propargyl group of this compound, is known for its high reliability and specificity, typically yielding the 1,4-disubstituted 1,2,3-triazole isomer. chemie-brunschwig.chmt.com

Computational methods, such as Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of CuAAC and other click reactions. wiley-vch.de These studies help explain the high regioselectivity observed, for instance, in ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), where hydrogen bonding can direct the reaction pathway. wiley-vch.de By modeling the transition states of the reaction, scientists can predict which isomers are most likely to form, saving significant time and resources in the lab. This predictive power is crucial for ensuring that the linkage chemistry produces a single, well-defined product, which is a critical requirement for therapeutic and diagnostic applications.

Potential Applications in Gene Delivery and Gene Therapy Research

Gene therapy holds immense promise for treating a wide range of diseases, but a major challenge remains the safe and efficient delivery of genetic material like siRNA or plasmid DNA into target cells. uq.edu.aunih.gov this compound is well-suited to address this challenge by serving as a component in advanced gene delivery systems.

The hydrophilic and biocompatible PEG linker can improve the in vivo stability and circulation time of gene carriers, protecting them from degradation by endonucleases present in blood plasma. uq.edu.audergipark.org.tr The bifunctional nature of the molecule allows for the construction of sophisticated delivery vectors. For example, the bromide end could be used to attach the linker to a cationic lipid or polymer that can condense and protect the nucleic acid payload. nih.gov The propargyl end can then be used to attach a targeting ligand (e.g., an antibody or peptide) via click chemistry, guiding the entire complex specifically to diseased cells and minimizing off-target effects. This modular approach is being explored for creating targeted nanoparticles for systemic administration of siRNA, a revolutionary therapeutic modality. uq.edu.au

Development of Novel "Click" Reaction Variants for Bioorthogonal Chemical Systems

The CuAAC reaction is the archetypal "click" reaction, valued for its efficiency and orthogonality. mt.com this compound is designed specifically for this transformation. broadpharm.comamerigoscientific.com However, a significant driver in the field of bioorthogonal chemistry is the development of novel reaction variants that circumvent the limitations of existing methods, particularly the cytotoxicity associated with the copper(I) catalyst used in CuAAC, which can be problematic for in-cell studies. nih.govbldpharm.com

This has led to the development of copper-free click chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC), which utilizes strained cyclooctynes like DBCO or BCN that react rapidly with azides without a metal catalyst. bldpharm.com Another prominent bioorthogonal reaction is the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, which is noted for its exceptionally fast kinetics. bldpharm.com While this compound's propargyl group is intended for the copper-catalyzed reaction, the principles of modular linker design it embodies are central to the entire field. Future research will likely focus on incorporating functionalities amenable to these newer, more biocompatible ligation techniques into similar PEG-based linkers to expand their utility in live-cell imaging and in vivo applications. nih.govethz.ch

Scalability Considerations and Translational Research Opportunities

For a chemical tool like this compound to move from the research lab to widespread application, particularly in therapeutics, its synthesis must be scalable. The production of heterobifunctional PEGs often involves multiple steps, starting from commercially available materials like HOOC-PEG-OH. mdpi.com Ensuring high yields and purity at each step is crucial for producing a reliable and cost-effective final product. mdpi.comgoogle.com Research into more efficient synthetic routes, potentially using flow chemistry or improved catalytic systems, is an important direction for making such linkers more accessible. nih.govmdpi.com

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. bio-rad.comcmu.ac.th this compound is a prime candidate for this pathway. Its utility as a linker in creating antibody-drug conjugates (ADCs), targeted imaging agents, and gene therapy vectors positions it as a key component in next-generation diagnostics and therapeutics. cd-bioparticles.netfujifilm.com The journey from "bench to bedside" requires rigorous validation, including optimizing the final constructs for safety and efficacy and developing robust manufacturing processes. bio-rad.comcmu.ac.th The modularity offered by this linker allows for the rapid assembly and testing of various combinations of targeting moieties, drugs, and delivery vehicles, accelerating the development of new medical treatments. cmu.ac.thfujifilm.com

Data Tables

Table 1: Applications of this compound in Advanced Research Techniques

| Research Area | Technique/Application | Role of this compound | Potential Outcome |

|---|---|---|---|

| Molecular Imaging | Fluorescence Microscopy, MRI | Covalently links an imaging agent (e.g., fluorophore) to a biological target via its two functional ends. uq.edu.au | Real-time visualization of biomolecule localization, trafficking, and biodistribution in vitro and in vivo. uq.edu.au |

| Gene Delivery | Non-viral vector construction | Acts as a flexible, hydrophilic spacer connecting a targeting ligand to a nucleic acid carrier (e.g., lipid nanoparticle). uq.edu.aunih.gov | Targeted and enhanced delivery of therapeutic genes (siRNA, DNA) to specific cells, improving efficacy and reducing side effects. uq.edu.au |

| Bioconjugation | Click Chemistry, Bioorthogonal Labeling | Provides a propargyl group for CuAAC reaction to conjugate with azide-modified molecules. broadpharm.commedchemexpress.com | Stable and specific covalent linkage of diverse molecules (peptides, drugs, probes) for creating complex functional constructs. chemie-brunschwig.ch |

| Drug Delivery | Antibody-Drug Conjugates (ADCs) | Serves as a linker to attach a potent cytotoxic drug to a monoclonal antibody. fujifilm.com | Targeted delivery of chemotherapy directly to cancer cells, increasing therapeutic index and minimizing systemic toxicity. fujifilm.com |

Table 2: Computational and Synthetic Considerations

| Area of Study | Method/Approach | Key Focus | Significance |

|---|---|---|---|

| Molecular Interactions | Molecular Dynamics (MD) Simulations | Modeling the conformational flexibility of the PEG chain and its effect on the accessibility of the reactive ends. mdpi.com | Predicting how the linker influences the structure, solubility, and binding interactions of the final conjugate. nih.govmdpi.com |

| Reaction Prediction | Density Functional Theory (DFT) | Calculating reaction pathways and transition state energies for the CuAAC click reaction. lbl.govwiley-vch.de | Ensuring high regioselectivity (formation of the 1,4-triazole isomer) for a homogenous and well-defined product. wiley-vch.de |

| Synthesis | Multi-step Organic Synthesis | Developing efficient and high-yield routes for producing heterobifunctional PEGs. mdpi.com | Enabling the large-scale, cost-effective production required for commercial and clinical applications. nih.govmdpi.com |

| Translational Research | Preclinical Development | Using the linker to assemble and test various therapeutic and diagnostic constructs. bio-rad.comcmu.ac.th | Accelerating the transition of promising laboratory discoveries into clinically viable products. cmu.ac.th |

Q & A

Basic Research Questions

Q. What are the critical steps in characterizing Propargyl-PEG13-bromide for research applications?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify the propargyl group and PEG chain integrity. High-performance liquid chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. Cross-reference data with synthetic protocols to validate structural consistency .

- Data Considerations : Discrepancies in NMR peaks (e.g., unexpected splitting) may indicate impurities or incomplete synthesis. Compare batch-to-batch variations using statistical analysis (e.g., ANOVA) .

Q. How is this compound utilized in bioconjugation workflows?

- Methodology : The terminal bromide enables nucleophilic substitution reactions with thiols or amines. Optimize reaction conditions (pH, temperature) using kinetic studies. Monitor conjugation efficiency via fluorescence labeling or gel electrophoresis .

- Troubleshooting : Low yield may arise from PEG chain steric hindrance. Test shorter incubation times or alternative catalysts (e.g., Cu(I) for click chemistry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Experimental Design : Systematically test solubility in polar (e.g., DMSO, water) and nonpolar solvents. Use dynamic light scattering (DLS) to assess aggregation. Control for batch-specific PEG hydration states .

- Analysis : Apply multivariable regression to identify solvent properties (e.g., dielectric constant) influencing solubility. Publish raw datasets to enable cross-lab validation .

Q. What strategies mitigate PEG-related interference in spectroscopic assays during this compound characterization?

- Methodology : For UV-Vis assays, select wavelengths outside PEG absorption ranges (e.g., >250 nm). For fluorescence, use PEG-quenching-resistant dyes (e.g., Cy5). Validate with control experiments lacking PEG .

- Data Interpretation : Quantify interference using standard curves and correct results mathematically. Document limitations in supplementary materials .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Protocol : Incubate the compound in simulated biological fluids (e.g., PBS, serum) at 37°C. Analyze degradation products via LC-MS at timed intervals. Include temperature-stressed samples as accelerated aging models .

- Framework Alignment : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance. Collaborate with pharmacokinetics experts for in vivo correlation .

Q. What are the best practices for validating this compound’s reactivity in novel chemical environments?

- Approach : Conduct pilot reactions with model substrates (e.g., cysteine-containing peptides). Use stopped-flow kinetics to quantify reaction rates. Compare results with computational simulations (e.g., DFT calculations) .

- Contradiction Management : If experimental data deviates from predictions, re-examine assumptions (e.g., solvent effects, catalyst stability). Publish negative results to refine theoretical models .

Methodological Frameworks

- For Hypothesis Testing : Apply PICO (Population, Intervention, Comparison, Outcome) to structure studies on conjugation efficiency. Example: Population: Protein-X; Intervention: this compound conjugation; Comparison: Non-PEGylated control; Outcome: Binding affinity .

- For Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share experimental protocols, raw spectra, and analysis scripts via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.